molecular formula C6H5FN4 B13021938 5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13021938
M. Wt: 152.13 g/mol
InChI Key: PXVQQONXTPCSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a fluorine atom at the 5-position and an amine group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of key biological processes. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The fluorine atom and amine group play a significant role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

5-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5FN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)

InChI Key

PXVQQONXTPCSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1F)C(=NC=N2)N

Origin of Product

United States

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